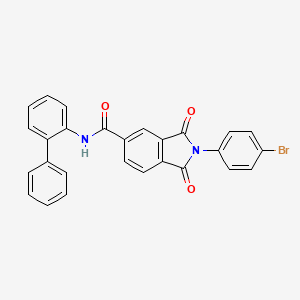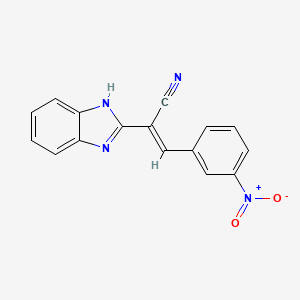![molecular formula C25H29N5O3 B11536720 4-{[(E)-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11536720.png)
4-{[(E)-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Chemical Name: 4-{[(E)-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Molecular Formula: CHNO
This compound belongs to the class of pyrazolones, characterized by their pyrazole ring structure. It combines various functional groups, including an amino group, a nitro group, and a phenyl ring. Its intriguing structure suggests potential biological activity.
Métodos De Preparación
Synthetic Routes:: While specific synthetic routes for this compound may vary, one common approach involves the condensation of appropriate starting materials. For example, the reaction between a substituted hydrazine and a β-ketoester can yield the pyrazolone ring. The subsequent addition of an aryl aldehyde or ketone provides the desired compound.
Industrial Production:: Industrial-scale synthesis typically involves optimization of reaction conditions, scalability, and cost-effectiveness. Researchers and pharmaceutical companies may employ modified versions of the above synthetic routes.
Análisis De Reacciones Químicas
Reactions::
Oxidation: The nitro group can undergo reduction to an amino group.
Substitution: The compound’s amino group may participate in nucleophilic substitution reactions.
Condensation: The formation of the pyrazolone ring involves condensation reactions.
Hydrazine derivatives: Used for pyrazolone ring formation.
Aryl aldehydes or ketones: React with the pyrazolone intermediate.
Reduction agents: Convert the nitro group to an amino group.
Major Products:: The primary product is the titled compound itself, with variations depending on substituents and reaction conditions.
Aplicaciones Científicas De Investigación
This compound has diverse applications:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemistry: Serves as a building block for more complex molecules.
Industry: Used in the synthesis of other compounds.
Mecanismo De Acción
The exact mechanism remains an active area of research. its structural features suggest interactions with biological targets, possibly affecting cellular pathways.
Comparación Con Compuestos Similares
While I don’t have specific data on similar compounds, researchers often compare it to related pyrazolones, emphasizing its distinct features.
Propiedades
Fórmula molecular |
C25H29N5O3 |
|---|---|
Peso molecular |
447.5 g/mol |
Nombre IUPAC |
4-[[2-[cyclohexyl(methyl)amino]-5-nitrophenyl]methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C25H29N5O3/c1-18-24(25(31)29(28(18)3)21-12-8-5-9-13-21)26-17-19-16-22(30(32)33)14-15-23(19)27(2)20-10-6-4-7-11-20/h5,8-9,12-17,20H,4,6-7,10-11H2,1-3H3 |
Clave InChI |
IVDHWBWPVMSZQA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=C(C=CC(=C3)[N+](=O)[O-])N(C)C4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11536642.png)
![N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide](/img/structure/B11536646.png)
![N-benzyl-4-methyl-N-(2-{[(2E)-2-(1-phenylethylidene)hydrazinyl]carbonyl}phenyl)benzenesulfonamide](/img/structure/B11536654.png)


![N,N'-butane-1,4-diylbis{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide}](/img/structure/B11536672.png)

![3,5-dinitro-2-[(4-phenoxyphenyl)amino]-N-phenylbenzamide](/img/structure/B11536694.png)


![N'-[(E)-naphthalen-1-ylmethylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B11536703.png)
![Ethyl 2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11536704.png)
![N-[(1E)-2-[4-(Diethylamino)phenyl]-1-{N'-[(E)-(naphthalen-2-YL)methylidene]hydrazinecarbonyl}eth-1-EN-1-YL]benzamide](/img/structure/B11536710.png)
